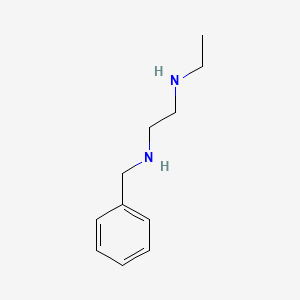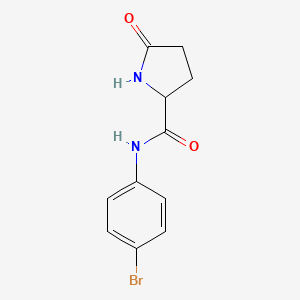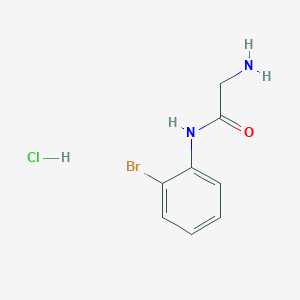
2-Naphthylglyoxal hydrate
Vue d'ensemble
Description
2-Naphthylglyoxal hydrate is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microhydration Study
A study conducted by Krishnakumar, Kar, and Maity (2018) explored the molecular interactions of 2-naphthol with water molecules at various states, including the ground and first excited states. This research, employing DFT and TD-DFT methods, provides insights into the behavior of 2-naphthol in hydrated clusters, especially in its first excited singlet state where proton transfer occurs. This study is relevant for understanding the microhydration effects on compounds like 2-naphthylglyoxal hydrate (Krishnakumar, P., Kar, R., & Maity, D. K., 2018).
Photoclick Reactions
Arumugam and Popik (2011) investigated the use of 2-Napthoquinone-3-methides, generated from 3-(hydroxymethyl)-2-naphthol, in hetero-Diels-Alder addition reactions. This photoclick reaction strategy, offering spatial control and rapid kinetics, is significant for applications requiring selective and efficient chemical bonding, potentially applicable to this compound derivatives (Arumugam, S., & Popik, V., 2011).
Anodic Oxidation Studies
Panizza, Michaud, Cerisola, and Comninellis (2001) explored the anodic oxidation of 2-naphthol at boron-doped diamond electrodes. Their findings about the oxidation reactions and electrode fouling provide a basis for understanding the electrochemical behavior of similar compounds, including this compound (Panizza, M., Michaud, P., Cerisola, G., & Comninellis, C., 2001).
Antimicrobial Activity of Derivatives
Mohamed, Youssef, Amr, and Kotb (2008) synthesized and studied the antimicrobial activities of various compounds derived from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research is relevant for understanding the biological activities of naphthyl-based compounds and their potential in medical and pharmaceutical applications, which could extend to this compound derivatives (Mohamed, S. F., Youssef, M., Amr, A., & Kotb, E., 2008).
Fluorescent Chemosensor for Ferric Ion
A study by Ghosh, Dey, and Manna (2010) on an epoxy-based polymer bearing 1-naphthylamine units demonstrated selective fluorescent chemosensing behavior towards Fe3+ ions. This research provides insight into the development of sensitive detection systems for metal ions, a field where derivatives of this compound could find application (Ghosh, S., Dey, C., & Manna, R., 2010).
Mécanisme D'action
Target of Action
Similar compounds like glyoxal have been shown to interact with various cellular components, including proteins and dna
Mode of Action
2-Naphthylglyoxal hydrate, being an aldehyde, can undergo nucleophilic addition reactions. In the presence of water, it can rapidly add to the carbonyl group, establishing a reversible equilibrium with a hydrate . This reaction can be catalyzed by both acids and bases
Biochemical Pathways
It’s worth noting that glyoxal, a related compound, has been shown to perturb the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The compound is predicted to have a boiling point of 377.3±22.0 °C and a density of 1.343±0.06 g/cm3
Result of Action
Related compounds like glyoxal have been shown to cause damage in cellular dna, which could potentially lead to a loss of cell replication . More research is needed to understand the specific effects of this compound.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598233 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-21-2 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)



